In-Depth Technical Guide: Physicochemical Profiling and Application Dynamics of 2-Hydroxy-3-pinanone
In-Depth Technical Guide: Physicochemical Profiling and Application Dynamics of 2-Hydroxy-3-pinanone
Executive Summary
2-Hydroxy-3-pinanone is a highly versatile bicyclic chiral ketone derived from the natural monoterpene α-pinene. Characterized by its rigid pinane framework, it serves a dual purpose in modern chemical research: it is a premier chiral auxiliary for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), and it acts as a foundational pharmacophore scaffold for novel therapeutic agents 1. This guide provides a comprehensive technical breakdown of its physicochemical properties, structural mechanics, scalable synthesis workflows, and advanced applications in drug development.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 2-hydroxy-3-pinanone is critical for optimizing reaction conditions and ensuring proper handling. The quantitative data is summarized below [](), 2, [[3]]().
| Property | Value / Description |
| CAS Numbers | 1845-25-6 (1S,2S,5S)-(-)24047-72-1 (1R,2R,5R)-(+)10136-65-9 (Unspecified) |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Melting Point | 37 – 39 °C |
| Boiling Point | 245 °C (at 760 mmHg) |
| Density | 1.059 g/mL (at 25 °C) |
| Optical Activity | [α]²⁰/D +39° (c = 0.5 in chloroform) for the (+) enantiomer |
| Flash Point | 104.5 – 106 °C |
| Solubility | Soluble in chloroform, ethyl acetate, methanol; limited in water |
The Causality of Chirality: Structural Mechanics
The efficacy of 2-hydroxy-3-pinanone as a chiral auxiliary is not coincidental; it is a direct consequence of its structural mechanics. The molecule features a rigid bicyclic pinane framework with a ketone functional group adjacent to a tertiary hydroxyl group [[4]]().
When utilized in asymmetric synthesis, the hydroxyl group acts as a coordinating anchor for metal ions (such as lithium or titanium), forming a highly organized, rigid cyclic chelate 5. Concurrently, the bulky gem-dimethyl bridge of the pinane skeleton acts as an impenetrable steric shield, effectively blocking one face of the molecule. This causality ensures that incoming electrophiles can only approach from the unhindered face, driving the exceptional enantiomeric excess (>99%) observed in aldol and alkylation reactions 6.
Scalable Synthesis and Generation Workflow
Historically, synthesizing 2-hydroxy-3-pinanone from α-pinene relied on hazardous and low-yielding potassium permanganate oxidations 7. Modern, scalable workflows utilize a highly controlled two-step sequence: diastereoselective dihydroxylation followed by selective oxidation [[8]](), [[9]]().
Synthetic workflow of 2-hydroxy-3-pinanone from α-pinene.
Protocol 1: Large-Scale Synthesis of 2-Hydroxy-3-pinanone
Objective : Convert α-pinene to 2-hydroxy-3-pinanone with high diastereomeric purity.
Causality of Experimental Choices :
-
Dihydroxylation : Using a catalytic amount of K₂OsO₄ with NMO (N-methylmorpholine N-oxide) ensures cis-dihydroxylation. The steric bulk of the α-pinene gem-dimethyl group forces the osmate ester to form exclusively on the less hindered face 7. NMO acts as a stoichiometric co-oxidant, allowing the highly toxic osmium to be used in trace catalytic amounts.
-
Selective Oxidation : The intermediate, pinanediol, contains both a tertiary (C2) and a secondary (C3) hydroxyl group. Using an activated DMSO or TEMPO/NaOCl system selectively oxidizes the less sterically protected secondary alcohol to a ketone, leaving the tertiary alcohol intact 9.
Step-by-Step Methodology :
-
Reaction Setup : Charge a reactor with α-pinene (e.g., 98% ee), acetone, and water (in a 5:1 ratio).
-
Catalysis : Add 1.2 equivalents of aqueous NMO and 0.002 equivalents of K₂OsO₄·2H₂O. Reflux the mixture for approximately 29 hours to achieve >98% conversion 7.
-
Intermediate Isolation : Extract the cis-pinanediol using ethyl acetate and wash with brine.
-
Oxidation : Treat the pinanediol with a selective oxidant (e.g., TEMPO/NaOCl) at controlled temperatures (0–5 °C) to prevent over-oxidation.
-
Self-Validation & QC : Analyze the product via Gas Chromatography (GC) using a permethylated β-cyclodextrin fused silica capillary column. A successful run will show the target ketone as the primary peak, validating stereochemical integrity [[9]]().
Applications in Drug Development
Enantioselective Synthesis of APIs
2-Hydroxy-3-pinanone is a premier template for synthesizing enantiopure α-amino acids and minor tobacco alkaloids (e.g., nornicotine, anabasine), which are critical in developing nicotinic acetylcholine receptor (nAChR) ligands for neurological drug discovery 10, 11.
Protocol 2: Enantioselective Alkylation via Ketimine Template Objective : Synthesize enantiopure 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane derivatives.
Causality of Experimental Choices :
-
Kinetic Deprotonation : Using Lithium Diisopropylamide (LDA) at -78 °C kinetically deprotonates the imine. The lithium ion coordinates with the auxiliary's hydroxyl group, locking the enolate into a rigid Z-configuration 10.
-
Steric Shielding : The pinane skeleton blocks the re-face of the enolate, forcing the alkyl halide to attack strictly from the si-face, yielding >99.5% ee 11.
Step-by-Step Methodology :
-
Condensation : Reflux (-)-2-hydroxy-3-pinanone and 3-aminomethylpyridine in benzene with BF₃·Et₂O for 16 hours to form the ketimine 11.
-
Enolate Generation : Cool the ketimine solution in dry THF to -78 °C. Dropwise add 1.1 eq of LDA. Stir for 15 minutes to ensure complete chelate formation [[10]]().
-
Alkylation : Introduce the halogenoalkane electrophile. Maintain the reaction at -78 °C to preserve the kinetic enolate stability.
-
Cleavage : Quench with saturated NH₄Cl. Treat the isolated alkylated imine with hydroxylamine hydrochloride in ethanol to cleave the chiral auxiliary, releasing the enantiopure amine [[12]](), 11.
-
Self-Validation & QC : Confirm enantiomeric excess (>99.5%) using chiral High-Performance Liquid Chromatography (HPLC) and verify absolute configuration via X-ray crystallography [[11]]().
Direct Pharmacological Modulation: PPARγ Agonism
Beyond its role as an auxiliary, 2-hydroxy-3-pinanone serves as a pharmacophore building block. Its derivative, WSF-7, is a synthetic partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a major target for type 2 diabetes drugs 12. Unlike classical full agonists (e.g., rosiglitazone) that cause adverse side effects, WSF-7 blocks the phosphorylation of PPARγ at Ser273 by Cdk5 through steric hindrance, improving insulin sensitivity without classical agonism 12.
Mechanism of WSF-7 inhibiting PPARγ Ser273 phosphorylation.
Safety, Handling, and Storage Protocols
2-Hydroxy-3-pinanone requires strict handling protocols to maintain its chemical and optical purity.
-
Physical Hazards : It is a low-melting solid/liquid with a flash point of ~104.5 °C 13, 3.
-
Toxicology & Reactivity : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) 13, 2.
-
Storage Causality : Must be sealed in a dry environment at room temperature. Exposure to moisture can degrade the ketone, while elevated temperatures may cause volatilization or racemization 2.
-
PPE : N95 respirators, chemical-resistant gloves, and tightly sealed safety goggles are mandatory during handling 2.
References
-
CymitQuimica. "CAS 10136-65-9: 2-Hydroxy-3-pinanone." 1
-
Asian Journal of Chemistry. "(+)(1R,2R,5R) 2-Hydroxy-3-pinanone as Chiral Auxiliary in Erythro-selective Aldol Reactions." 6
-
Sigma-Aldrich. "(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone." Link
-
MetaSci. "Safety Data Sheet (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone." 13
-
ResearchGate. "2-hydroxy-3-pinanone as chiral auxiliary in erythro-selective aldol reactions." 5
-
ChemicalBook. "(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone." 2
-
Google Patents. "EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines." 7
-
ChemSrc. "(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone | CAS#:24047-72-1." 3
-
Chem-Impex. "(1S,2S,5S)-(-)-2-Hydroxy-3-pinanone." 4
-
ResearchGate. "Asymmetric Synthesis with Chiral Reagents Derived from α-Pinene." 8
-
Taylor & Francis. "A Convenient Large Scale Synthesis of 2-Hydroxy-3-pinanone."9
-
J-Stage. "WSF-7 Inhibits Obesity-Mediated PPARγ Phosphorylation and Improves Insulin Sensitivity in 3T3-L1 Adipocytes." 12
-
ResearchGate. "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine." 10
-
ACS Publications. "1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands." 11
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone | 1845-25-6 [chemicalbook.com]
- 3. (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone | CAS#:24047-72-1 | Chemsrc [chemsrc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WSF-7 Inhibits Obesity-Mediated PPARγ Phosphorylation and Improves Insulin Sensitivity in 3T3-L1 Adipocytes [jstage.jst.go.jp]
- 13. sds.metasci.ca [sds.metasci.ca]
